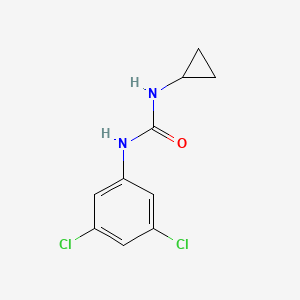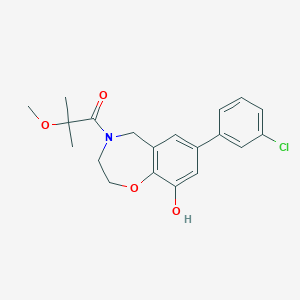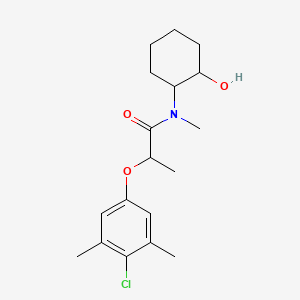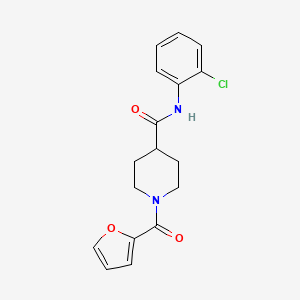
N-cyclopropyl-N'-(3,5-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N'-(3,5-dichlorophenyl)urea (CDCP) is a synthetic compound that has been the subject of scientific research for its potential applications in various fields. This compound belongs to the class of urea derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N'-(3,5-dichlorophenyl)urea is not fully understood. However, it has been suggested that N-cyclopropyl-N'-(3,5-dichlorophenyl)urea inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(3,5-dichlorophenyl)urea has been shown to have both biochemical and physiological effects. Biochemically, N-cyclopropyl-N'-(3,5-dichlorophenyl)urea inhibits the activity of DHODH, which leads to a decrease in the production of pyrimidine nucleotides. Physiologically, N-cyclopropyl-N'-(3,5-dichlorophenyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-cyclopropyl-N'-(3,5-dichlorophenyl)urea has been shown to have herbicidal properties, which can be attributed to its ability to inhibit the activity of DHODH in plants.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-N'-(3,5-dichlorophenyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, it has been extensively studied for its potential applications in various fields, which makes it a promising compound for further research. However, N-cyclopropyl-N'-(3,5-dichlorophenyl)urea also has some limitations. It is a toxic compound and should be handled with care. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of N-cyclopropyl-N'-(3,5-dichlorophenyl)urea. One direction is to further investigate its potential applications in agriculture, medicine, and material science. In medicine, N-cyclopropyl-N'-(3,5-dichlorophenyl)urea can be further studied for its anticancer properties and its potential use in combination with other anticancer drugs. In material science, N-cyclopropyl-N'-(3,5-dichlorophenyl)urea can be further studied for its potential use as a building block for the synthesis of new materials. Another direction is to study the mechanism of action of N-cyclopropyl-N'-(3,5-dichlorophenyl)urea in more detail. This can help in the design of experiments to study its effects and in the development of new compounds with similar properties.
Synthesis Methods
N-cyclopropyl-N'-(3,5-dichlorophenyl)urea can be synthesized by reacting cyclopropylamine with 3,5-dichlorophenyl isocyanate in the presence of a solvent such as dichloromethane. The reaction yields N-cyclopropyl-N'-(3,5-dichlorophenyl)urea as a white crystalline solid. The purity of the compound can be confirmed by using analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-cyclopropyl-N'-(3,5-dichlorophenyl)urea has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, N-cyclopropyl-N'-(3,5-dichlorophenyl)urea has been shown to have herbicidal properties and can be used as a selective herbicide. In medicine, N-cyclopropyl-N'-(3,5-dichlorophenyl)urea has been studied for its anticancer properties. N-cyclopropyl-N'-(3,5-dichlorophenyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis. In material science, N-cyclopropyl-N'-(3,5-dichlorophenyl)urea has been studied for its potential use as a building block for the synthesis of new materials.
properties
IUPAC Name |
1-cyclopropyl-3-(3,5-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c11-6-3-7(12)5-9(4-6)14-10(15)13-8-1-2-8/h3-5,8H,1-2H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYIAEQHOSVNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5375982.png)
![4-{[3-(ethoxycarbonyl)-4-(2-naphthyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5375986.png)

![N,1,6-trimethyl-N-[(1-methyl-2-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5375996.png)

![2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-1-yl]ethanol](/img/structure/B5376029.png)
![8-(2,4-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5376033.png)



![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5376058.png)
![6-(2-{3-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5376070.png)
![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5376074.png)
![1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5376089.png)